molecular formula C11H13F2NO2 B13053160 (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine

(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine

Cat. No.: B13053160
M. Wt: 229.22 g/mol
InChI Key: NXVBOPTWBBEUTG-SECBINFHSA-N
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Description

®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine is a chiral compound with a complex structure that includes a difluorobenzo dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the difluorobenzo dioxole ring and the introduction of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature makes it a valuable tool for studying enantioselective processes.

Medicine

In medicinal chemistry, ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. Detailed studies on its binding affinity and selectivity are conducted to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorobenzo[D][1,3]dioxole: A related compound with a similar core structure but lacking the amine group.

    1,3-Benzodioxole: Another structurally related compound with different substituents.

Uniqueness

®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine is unique due to its chiral nature and the presence of both the difluorobenzo dioxole and amine groups. This combination of features makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H13F2NO2/c1-6(2)9(14)7-4-3-5-8-10(7)16-11(12,13)15-8/h3-6,9H,14H2,1-2H3/t9-/m1/s1

InChI Key

NXVBOPTWBBEUTG-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N

Canonical SMILES

CC(C)C(C1=C2C(=CC=C1)OC(O2)(F)F)N

Origin of Product

United States

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